Mastigophorene A

CAS No.:

Cat. No.: VC1855402

Molecular Formula: C30H42O4

Molecular Weight: 466.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H42O4 |

|---|---|

| Molecular Weight | 466.7 g/mol |

| IUPAC Name | 3-[2,3-dihydroxy-6-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]phenyl]-4-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |

| Standard InChI | InChI=1S/C30H42O4/c1-17-15-19(29(7)13-9-11-27(29,3)4)23(31)25(33)21(17)22-18(2)16-20(24(32)26(22)34)30(8)14-10-12-28(30,5)6/h15-16,31-34H,9-14H2,1-8H3/t29-,30-/m1/s1 |

| Standard InChI Key | TZWQPPFRZCEUCT-LOYHVIPDSA-N |

| Isomeric SMILES | CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)[C@]3(CCCC3(C)C)C)O)O)O)O)[C@]4(CCCC4(C)C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)C3(CCCC3(C)C)C)O)O)O)O)C4(CCCC4(C)C)C |

Introduction

Chemical Identity and Structure

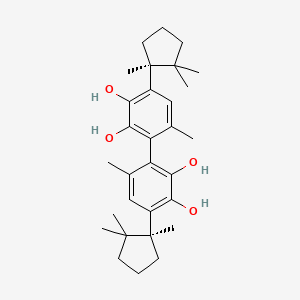

Mastigophorene A is a complex organic compound belonging to the class of dimeric isocuparane-type sesquiterpenes . Its molecular structure contains several key features that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C30H42O4 |

| Molecular Weight | 466.7 g/mol |

| IUPAC Name | 3-[2,3-dihydroxy-6-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]phenyl]-4-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |

| InChI Key | TZWQPPFRZCEUCT-LOYHVIPDSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)C3(CCCC3(C)C)C)O)O)O)O)C4(CCCC4(C)C)C |

The compound features a dimeric framework with two isocuparane units connected through a biaryl bond . Each unit contains a 1,2,2-trimethylcyclopentyl group and multiple hydroxyl groups that are essential for its biological activity . The unique structural configuration of Mastigophorene A contributes to its specific interaction with neuronal systems and subsequent biological effects.

Natural Sources and Discovery

Mastigophorene A was initially isolated from the liverwort Mastigophora diclados, a primitive plant species commonly found in tropical Asiatic areas . The discovery occurred through independent chemical studies of the ether extract of M. diclados collected in Borneo . During these investigations, researchers isolated four dimeric isocuparane-type sesquiterpenes: mastigophorenes A, B, C, and D, along with their monomer unit, herbertenediol .

The liverwort M. diclados produces these compounds as part of its secondary metabolism, with the compounds being stored in oil bodies characteristic of liverworts . Mastigophorene A has also been reported in other liverwort species, including Herbertus norenus . The natural occurrence of Mastigophorene A is relatively limited, which has prompted significant research into synthetic approaches to obtain sufficient quantities for biological studies.

Biological Activities

Neurotrophic Effects

The most notable property of Mastigophorene A is its potent neurotrophic activity. Studies have demonstrated that this compound can:

-

Enhance neurite sprouting and network formation in primary cultures derived from embryonic rat cerebral hemispheres at concentrations ranging from 0.1 to 10 μM

-

Promote significant neurite outgrowth at concentrations as low as 0.1 and 1 μM

-

Stimulate nerve growth in a manner similar to endogenous neurotrophic factors

Morphological evaluations in neuronal cultures treated with Mastigophorene A showed remarkable effects on neurite extension and neuronal networking . These properties make it particularly valuable as a potential therapeutic agent for neurological conditions where neural regeneration is needed.

Neuroprotective Properties

Beyond stimulating neuronal growth, Mastigophorene A also exhibits significant neuroprotective effects:

-

Maintains neuronal survival at concentrations of 0.1 and 1.0 μM in neuronal cultures under serum-free conditions

-

Protects neurons from toxic insults, including oxygen free radicals

-

Demonstrates neuroprotective effects in various cellular models relevant to neurodegenerative diseases

Synthesis Methods

Due to its complex structure and limited natural availability, numerous synthetic approaches have been developed to produce Mastigophorene A.

Oxidative Coupling Approaches

Early synthetic methods utilized oxidative coupling reactions:

-

Horseradish peroxidase (HRP)-catalyzed oxidative phenolic coupling of herbertenediol, which resulted in the direct formation of Mastigophorene A (10%) and B (18%)

-

Oxidation of O-methylated herbertenediol using (tert-BuO)2 in chlorobenzene under refluxing conditions, followed by O-methyl deprotection with BBr3

These methods, while pioneering, typically produced modest yields and often resulted in mixtures of atrop-diastereomers that required separation.

Advanced Synthetic Strategies

More sophisticated approaches have subsequently been developed:

-

Total synthesis using chiral bicyclic lactams and chiral aryl oxazolines, which demonstrated that smaller chiral auxiliaries lead to higher levels of atroposelection in asymmetric Ullmann coupling

-

Palladium-catalyzed, tert-butyllithium-mediated dimerization of aryl halides, which achieved an atropselective ratio of 9:1 in just eight steps

The latter method represents a significant advancement, as it streamlined the synthesis process and improved stereoselectivity considerably. The reaction occurs at room temperature, is relatively fast (1 hour), and affords the corresponding biaryl compounds in good to excellent yields .

Comparative Analysis with Related Compounds

Mastigophorene A belongs to a family of structurally related compounds, each with distinct properties:

| Compound | Molecular Formula | Neurotrophic Activity | Key Structural Differences |

|---|---|---|---|

| Mastigophorene A | C30H42O4 | Strong (0.1-10 μM) | Reference compound |

| Mastigophorene B | C30H42O4 | Strong (0.1-10 μM) | Atrop-diastereomer of A |

| Mastigophorene C | C30H42O4 | Minimal | Structural isomer with different biaryl connection |

| Mastigophorene D | C30H42O4 | Moderate | Structural isomer |

| Herbertenediol | C15H22O2 | Minimal | Monomeric precursor unit |

This comparison highlights the critical importance of the specific dimeric structure and stereochemistry of Mastigophorene A for its biological activity . While Mastigophorene B shows comparable efficacy, Mastigophorene C and the monomeric herbertenediol exhibit significantly reduced neurotrophic effects .

Future Research Directions

Current and future research on Mastigophorene A focuses on several promising areas:

Mechanism of Action Studies

Understanding the precise molecular mechanisms through which Mastigophorene A exerts its neurotrophic and neuroprotective effects remains an active area of investigation . Research suggests possible interactions with:

-

Neurotrophic factor signaling pathways

-

Neuroprotective cellular mechanisms against oxidative stress

-

Neuronal differentiation and survival pathways

Therapeutic Development

The development of Mastigophorene A or its analogs as therapeutic agents involves:

-

Further optimization of synthetic routes to improve yield and stereoselectivity

-

Development of more water-soluble derivatives to enhance pharmacokinetic properties

-

Preclinical evaluation in animal models of neurodegenerative diseases

-

Investigation of drug delivery systems to effectively target neuronal tissues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume